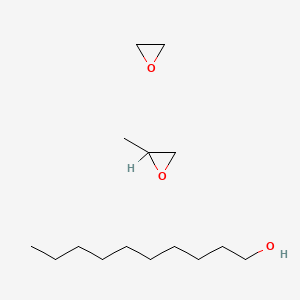

Decan-1-ol;2-methyloxirane;oxirane

Description

Properties

CAS No. |

37251-67-5 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

decan-1-ol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h11H,2-10H2,1H3;3H,2H2,1H3;1-2H2 |

InChI Key |

UTNUVZIWDLHXRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCO.CC1CO1.C1CO1 |

physical_description |

Colorless to light yellow viscous liquid with a solvent-like odor; [BASF MSDS] |

Related CAS |

709651-21-8 37251-67-5 9038-29-3 141615-70-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-1-ol;2-methyloxirane;oxirane typically involves the polymerization of methyl oxirane with monodecyl ether . The reaction conditions for this polymerization process include:

Temperature: The reaction is carried out at elevated temperatures to facilitate the polymerization process.

Catalysts: Catalysts such as strong acids or bases are often used to initiate the polymerization reaction.

Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Decan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Decan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of decan-1-ol;2-methyloxirane;oxirane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Decan-1-ol

Decan-1-ol (C₁₀H₂₁OH) is a primary fatty alcohol with a 10-carbon chain. It is used in surfactants, lubricants, and cosmetics due to its amphiphilic properties. Its longer hydrocarbon chain provides moderate solubility in organic solvents and low water solubility .

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane (C₃H₆O) is a three-membered cyclic ether (epoxide) with a methyl group substituent. It is highly reactive and widely used in polymer production (e.g., polyurethanes), pharmaceuticals, and as a sterilizing agent .

Oxirane (Ethylene Oxide)

Oxirane (C₂H₄O) is the simplest epoxide. It is a key industrial chemical for synthesizing ethylene glycol, surfactants, and sterilizing medical equipment. Its high reactivity and volatility make it critical in bulk chemical processes .

Comparison with Similar Compounds

Decan-1-ol vs. Other Fatty Alcohols

Key Differences :

2-Methyloxirane vs. Other Epoxides

Key Differences :

Oxirane vs. Other Small Epoxides

Key Differences :

Decan-1-ol Derivatives

Oxirane in Bulk Chemistry

- Ethylene Glycol Production : Hydrolysis of oxirane accounts for ~60% of global production.

- Sterilization : Gas-phase use in medical equipment due to alkylating properties .

Biological Activity

Decan-1-ol; 2-methyloxirane; oxirane, a compound with the chemical formula , exhibits various biological activities that are significant in both industrial applications and potential therapeutic uses. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Decan-1-ol is a fatty alcohol, while 2-methyloxirane (also known as propylene oxide) and oxirane (ethylene oxide) are cyclic ethers. The combination of these components results in a compound that possesses unique properties, which can influence its biological activity.

Biological Activity Overview

The biological activity of Decan-1-ol; 2-methyloxirane; oxirane has been studied in various contexts, including:

- Antimicrobial Activity : Research indicates that compounds containing oxirane structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of epoxides can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Enzymatic Interactions : The compound may interact with enzymes such as soluble epoxide hydrolase (SEH), which is involved in the metabolism of fatty acid epoxides. SEH catalyzes the hydrolysis of epoxides, impacting various physiological processes including blood pressure regulation .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy : A study examined the effects of various epoxide compounds on bacterial strains. Results indicated that Decan-1-ol derivatives exhibited significant inhibitory effects against S. aureus, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Kinetics : Another investigation focused on the kinetics of soluble epoxide hydrolase when exposed to Decan-1-ol; 2-methyloxirane; oxirane. The study found that this compound acts as an effective substrate, leading to the formation of hydroxy fatty acids that are crucial for maintaining vascular health .

Research Findings

Recent research has highlighted the following key findings regarding Decan-1-ol; 2-methyloxirane; oxirane:

- Metabolic Pathways : The compound is metabolized via pathways involving epoxide hydrolases, which play critical roles in detoxifying reactive epoxides derived from fatty acids.

- Therapeutic Potential : Given its interaction with metabolic enzymes and its antimicrobial properties, there is potential for further development into therapeutic agents for cardiovascular diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.